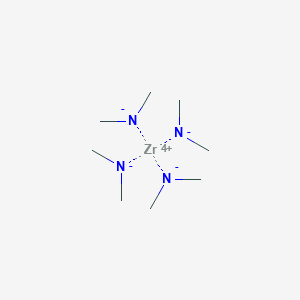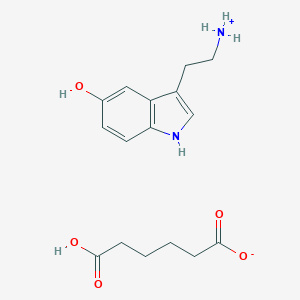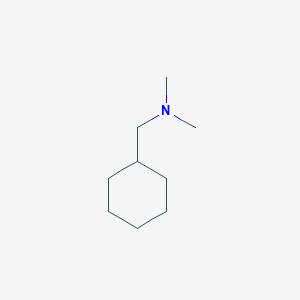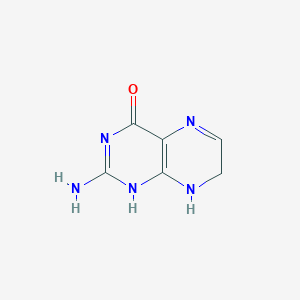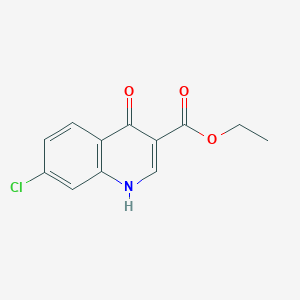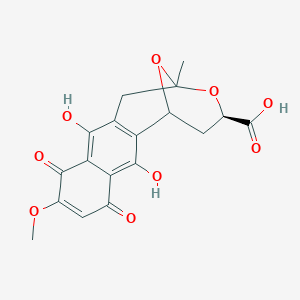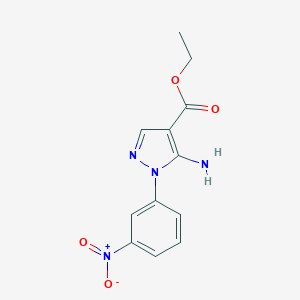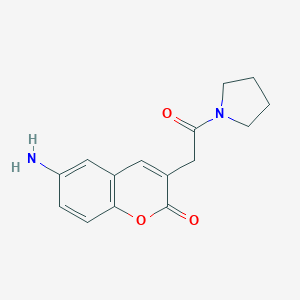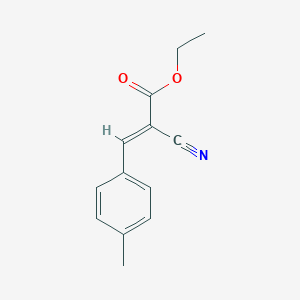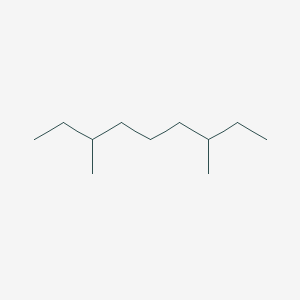
3,7-Dimethylnonane
Descripción general
Descripción
3,7-Dimethylnonane is a chemical compound with the molecular formula C11H24 . It has an average mass of 156.308 Da and a monoisotopic mass of 156.187805 Da .
Molecular Structure Analysis
The molecular structure of 3,7-Dimethylnonane consists of 11 carbon atoms and 24 hydrogen atoms . The structure can be viewed as a 3D model using specific software .Physical And Chemical Properties Analysis
3,7-Dimethylnonane has a molecular weight of 156.3083 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
1. Pesticide Research
3,7-Dimethylnonane derivatives have shown potential in controlling mosquito populations. Compounds like AI3-36206 and AI3-36093, which mimic juvenile hormones, have demonstrated high activity against mosquitoes in laboratory conditions. Field tests indicate the potential of these compounds in controlling mosquito populations without harmful effects on non-target organisms (Schaefer et al., 1976).
2. Chemical Synthesis and Polymer Production
3,7-Dimethylnonane has been utilized in the selective catalytic carbonylation of citronellic acid. This process yields the terminal diester dimethyl-3,7-dimethylnonane-dioate with high selectivity, which is useful in synthesizing novel polyesters like poly[3,7-dimethylnonanediyl-3,7-dimethylnonanedioate] (Busch et al., 2014).
3. Insect Pheromone Studies
Research on insect pheromones has identified components such as 4,6-dimethylnonan-3,7-dione and 4,6-dimethylnonan-3,7-diol, which are related to 3,7-dimethylnonane. These studies help in understanding insect communication and behavior, particularly in species like the cigarette beetle (Chuman et al., 1985).
4. Sex Pheromone Identification in Agromyza Frontella
3,7-Dimethylnonadecane, a compound closely related to 3,7-dimethylnonane, was identified as a sex pheromone in Agromyza frontella. It plays a significant role in modulating male mating behavior (Carrière et al., 1988).
5. Application in Fragrance Industry
Derivatives of 3,7-dimethylnonane, such as 6,8-dimethylnonan-2-ol, have been studied for their use as fragrance ingredients. These studies focus on the toxicological and dermatological aspects of these compounds in the fragrance industry (Mcginty et al., 2010).
6. Biochemical Studies in Plants
Research on 4,8-dimethylnona-1,3,7-triene, derived from 3,7-dimethylnonane, explores its biosynthesis in plants. These studies help understand the biochemical pathways and enzymatic reactions involved in the formation of these compounds in various plant species (Boland et al., 1998).
Safety And Hazards
According to the safety data sheet, contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. In case of contact, wash off with soap and plenty of water . It’s also noted that 3,7-Dimethylnonane may have neurotoxic effects and could cause acute solvent syndrome .
Propiedades
IUPAC Name |
3,7-dimethylnonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24/c1-5-10(3)8-7-9-11(4)6-2/h10-11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPVLXJHRFZYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873315 | |
| Record name | 3,7-Dimethylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dimethylnonane | |
CAS RN |
17302-32-8 | |
| Record name | 3,7-Dimethylnonane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017302328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Dimethylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



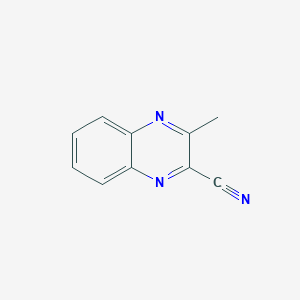
![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)
![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)
